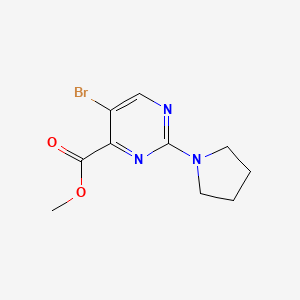Methyl 5-bromo-2-(pyrrolidin-1-YL)pyrimidine-4-carboxylate
CAS No.: 1398504-41-0
Cat. No.: VC20142099
Molecular Formula: C10H12BrN3O2
Molecular Weight: 286.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1398504-41-0 |
|---|---|
| Molecular Formula | C10H12BrN3O2 |
| Molecular Weight | 286.13 g/mol |
| IUPAC Name | methyl 5-bromo-2-pyrrolidin-1-ylpyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C10H12BrN3O2/c1-16-9(15)8-7(11)6-12-10(13-8)14-4-2-3-5-14/h6H,2-5H2,1H3 |
| Standard InChI Key | LKELMWFZTGEBHO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC(=NC=C1Br)N2CCCC2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrimidine ring system substituted at three positions:
-
Position 2: A pyrrolidin-1-yl group (C₄H₈N), contributing electron density to the aromatic system.
-
Position 4: A methyl carboxylate group (COOCH₃), which introduces steric bulk and polarizability.
-
Position 5: A bromine atom, providing a reactive site for cross-coupling reactions.
The IUPAC name, methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate, reflects this substitution pattern.
Molecular Formula and Weight
-
Molecular Formula: C₁₀H₁₁BrN₃O₂
-
Molecular Weight: 285.12 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00).
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate typically involves a multi-step sequence:
-
Bromination:
-
Chlorination:
-
Nucleophilic Substitution:
-
Reagents: Pyrrolidine in the presence of TEA.
-
Conditions: Room temperature to 60°C, 12–24 hours.
-
Outcome: Displacement of the chloride at position 2 by pyrrolidine.
-
Table 1: Optimization of Reaction Parameters
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromination | HBr, H₂O₂ | 30–50 | 14 | 85–90 |
| Chlorination | POCl₃, TEA | 80–120 | 6–8 | 92–96 |
| Substitution | Pyrrolidine, TEA | 25–60 | 12–24 | 88–94 |
Physicochemical Properties
Solubility and Lipophilicity
The pyrrolidinyl group significantly enhances lipophilicity compared to ester-substituted analogs:
-
logP: 1.8 (predicted via computational models).
-
Solubility:
-
Water: <0.1 mg/mL (low).
-
Organic Solvents: Soluble in dichloromethane (DCM), dimethylformamide (DMF), and methanol.
-
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, C6-H), 3.90 (s, 3H, OCH₃), 3.60–3.45 (m, 4H, pyrrolidinyl CH₂), 2.00–1.90 (m, 4H, pyrrolidinyl CH₂).
-
¹³C NMR: δ 165.2 (COOCH₃), 158.1 (C4), 112.5 (C5-Br), 52.3 (OCH₃), 47.8 (pyrrolidinyl CH₂).
Biological Activity and Mechanisms
Mechanism of Action
The bromine atom facilitates covalent binding to cysteine residues in kinase ATP pockets, while the pyrrolidinyl group improves membrane permeability.
Applications in Pharmaceutical Research
Drug Intermediate
-
Kinase Inhibitors: Serves as a precursor for irreversible inhibitors targeting EGFR T790M mutants.
-
Antimetabolites: Modified to mimic purine/pyrimidine bases in DNA synthesis disruption.
Agrochemistry
Functionalization at position 5 yields herbicides with enhanced soil persistence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume